molecular formula C13H12Cl2O3 B14398309 4-(4,6-Dichloro-1-oxo-2,3-dihydro-1H-inden-2-yl)butanoic acid CAS No. 89445-40-9

4-(4,6-Dichloro-1-oxo-2,3-dihydro-1H-inden-2-yl)butanoic acid

Cat. No.: B14398309
CAS No.: 89445-40-9
M. Wt: 287.13 g/mol
InChI Key: XZQPAWGHQSDITB-UHFFFAOYSA-N
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Description

4-(4,6-Dichloro-1-oxo-2,3-dihydro-1H-inden-2-yl)butanoic acid is a synthetic organic compound known for its potent inhibitory effects on volume-sensitive anion channels (VSAC). This compound has garnered significant interest in scientific research due to its unique chemical structure and biological activities .

Preparation Methods

The synthesis of 4-(4,6-Dichloro-1-oxo-2,3-dihydro-1H-inden-2-yl)butanoic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4,6-dichloroindanone with butanoic acid under specific reaction conditions. Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

4-(4,6-Dichloro-1-oxo-2,3-dihydro-1H-inden-2-yl)butanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-(4,6-Dichloro-1-oxo-2,3-dihydro-1H-inden-2-yl)butanoic acid has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of 4-(4,6-Dichloro-1-oxo-2,3-dihydro-1H-inden-2-yl)butanoic acid involves the inhibition of volume-sensitive anion channels (VSAC). This inhibition is reversible and voltage-independent, making it a valuable tool for studying the physiological roles of these channels. The compound targets specific molecular pathways involved in ion transport and cellular volume regulation .

Comparison with Similar Compounds

4-(4,6-Dichloro-1-oxo-2,3-dihydro-1H-inden-2-yl)butanoic acid is unique due to its high selectivity and potency as a VSAC inhibitor. Similar compounds include:

Properties

CAS No.

89445-40-9

Molecular Formula

C13H12Cl2O3

Molecular Weight

287.13 g/mol

IUPAC Name

4-(5,7-dichloro-3-oxo-1,2-dihydroinden-2-yl)butanoic acid

InChI

InChI=1S/C13H12Cl2O3/c14-8-5-10-9(11(15)6-8)4-7(13(10)18)2-1-3-12(16)17/h5-7H,1-4H2,(H,16,17)

InChI Key

XZQPAWGHQSDITB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C1C(=CC(=C2)Cl)Cl)CCCC(=O)O

Origin of Product

United States

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